Pip5K1C-IN-1

Description

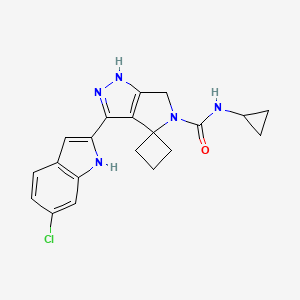

Structure

3D Structure

Properties

Molecular Formula |

C20H20ClN5O |

|---|---|

Molecular Weight |

381.9 g/mol |

IUPAC Name |

3-(6-chloro-1H-indol-2-yl)-N-cyclopropylspiro[1,6-dihydropyrrolo[3,4-c]pyrazole-4,1'-cyclobutane]-5-carboxamide |

InChI |

InChI=1S/C20H20ClN5O/c21-12-3-2-11-8-15(23-14(11)9-12)18-17-16(24-25-18)10-26(20(17)6-1-7-20)19(27)22-13-4-5-13/h2-3,8-9,13,23H,1,4-7,10H2,(H,22,27)(H,24,25) |

InChI Key |

LLAWYVWENAOOFO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(C1)C3=C(CN2C(=O)NC4CC4)NN=C3C5=CC6=C(N5)C=C(C=C6)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Pip5K1C-IN-1 (UNC3230): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Pip5K1C-IN-1, also known as UNC3230. This potent and selective small-molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (Pip5K1C) has emerged as a valuable tool for studying the roles of this lipid kinase in various cellular processes, particularly in nociceptive signaling. This document details the discovery through high-throughput screening, a plausible chemical synthesis route, its inhibitory activity and selectivity, and the experimental protocols utilized for its characterization.

Introduction to Pip5K1C

Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (Pip5K1C) is a crucial enzyme in the phosphoinositide signaling pathway. It catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to generate phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2] PIP2 is a key second messenger involved in a multitude of cellular functions, including signal transduction, actin cytoskeleton dynamics, vesicle trafficking, and the regulation of ion channels.[2] Given its significant role in these pathways, dysregulation of Pip5K1C activity has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention.

Discovery of this compound (UNC3230)

This compound (UNC3230) was identified through a high-throughput screening (HTS) of a kinase-focused chemical library for inhibitors of recombinant human Pip5K1C.[3] The screen utilized a microfluidic mobility shift assay to identify compounds that could inhibit the phosphorylation of a fluorescently labeled PI(4)P substrate.[4] From this screen of approximately 5,000 compounds, UNC3230, chemically identified as 5-(cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide, emerged as a potent inhibitor of Pip5K1C.[3]

Chemical Synthesis of this compound (UNC3230)

While a detailed, step-by-step synthesis of UNC3230 is not explicitly published in a single source, a plausible synthetic route can be constructed based on established methods for the synthesis of similar 2-aminothiazole-4-carboxamide derivatives. The proposed synthesis involves a Hantzsch thiazole synthesis followed by acylation and amidation reactions.

A potential synthetic scheme is as follows:

Step 1: Synthesis of Ethyl 2-amino-5-bromothiazole-4-carboxylate

A likely starting point is the reaction of ethyl bromopyruvate with thiourea. This reaction, a classic Hantzsch thiazole synthesis, would yield ethyl 2-aminothiazole-4-carboxylate. Subsequent bromination at the 5-position would provide the key intermediate, ethyl 2-amino-5-bromothiazole-4-carboxylate.

Step 2: Phenylamination

The 2-amino group of the thiazole ring can then be reacted with an appropriate phenylating agent, such as phenylboronic acid, under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination) to introduce the phenylamino moiety.

Step 3: Amidation of the Ester

The ethyl ester at the 4-position can be converted to the primary carboxamide. This is typically achieved by ammonolysis, where the ester is treated with ammonia or an ammonia equivalent.

Step 4: Acylation of the 5-amino group

Finally, the bromo group at the 5-position can be converted to an amino group, which is then acylated with cyclohexanecarbonyl chloride in the presence of a base to yield the final product, 5-(cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide (UNC3230).

Biological Activity and Selectivity

This compound (UNC3230) is a potent, ATP-competitive inhibitor of Pip5K1C.[5] Its inhibitory activity and selectivity have been characterized through various in vitro assays.

Quantitative Data

| Parameter | Value | Assay Method | Reference |

| IC50 (Pip5K1C) | ~41 nM | Microfluidic Mobility Shift Assay | [3] |

| Ki (Pip5K1C) | 23 nM | ATP Competition Mobility Shift Assay | [5] |

| Selectivity | Selective for Pip5K1C and PIP4K2C | Kinase Panel Screening (148 kinases) | [3] |

| Inhibition of PIP5K1A | No significant inhibition at 10 µM | DiscoveRx Binding Assay | [3] |

| Inhibition of other lipid kinases | No significant inhibition of PI3Ks | DiscoveRx Binding Assay | [3] |

| Effect on cellular PIP2 levels | ~45% reduction in DRG neurons at 100 nM | Cellular Assay | [6] |

Signaling Pathways

Pip5K1C plays a critical role in nociceptive signaling by maintaining the pool of PIP2 at the plasma membrane. Various pronociceptive G-protein coupled receptors (GPCRs) and Transient Receptor Potential (TRP) channels are modulated by PIP2 levels.[1] this compound, by inhibiting Pip5K1C, reduces cellular PIP2 levels, thereby attenuating the signaling downstream of these receptors.[3]

Caption: Pip5K1C signaling pathway in nociception and its inhibition by this compound.

Experimental Protocols

Pip5K1C Kinase Assay (Microfluidic Mobility Shift Assay)

This assay measures the enzymatic activity of Pip5K1C by detecting the conversion of a fluorescently labeled substrate (PI(4)P) to its phosphorylated product (PIP2).

Materials:

-

Recombinant human Pip5K1C

-

Fluorescently labeled PI(4)P substrate

-

ATP

-

Kinase reaction buffer

-

Microfluidic chip-based instrument (e.g., Caliper LabChip)

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, fluorescently labeled PI(4)P, and ATP.

-

Add this compound (UNC3230) at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding recombinant Pip5K1C.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction.

-

Analyze the reaction products using a microfluidic chip-based instrument. The instrument separates the substrate and product based on their charge and size, and the fluorescence signal of each is quantified.

-

Calculate the percent inhibition of Pip5K1C activity at each inhibitor concentration and determine the IC50 value.

References

- 1. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

Pip5K1C-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pip5K1C-IN-1, also identified as Compound 30, is a highly potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1γ, also known as PIP5K1C). With a half-maximal inhibitory concentration (IC50) in the nanomolar range, this small molecule demonstrates significant potential as a chemical probe to investigate the physiological and pathological roles of PIP5K1γ and as a lead compound for the development of therapeutics targeting cancer and chronic pain. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on signaling pathways, and presenting key quantitative data and experimental methodologies.

Core Mechanism of Action: Inhibition of PIP5K1γ

This compound exerts its biological effects through the direct inhibition of the lipid kinase PIP5K1γ. PIP5K1γ is a critical enzyme that catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) to generate phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2][3] PIP2 is a key signaling lipid that acts as a precursor for second messengers such as inositol trisphosphate (IP3) and diacylglycerol (DAG), and also directly interacts with and regulates a multitude of proteins involved in crucial cellular processes.[1][2][4]

The primary mechanism of action of this compound is the reduction of PIP2 levels within the cell. By inhibiting PIP5K1γ, this compound disrupts the normal production of PIP2, thereby impacting downstream signaling cascades and cellular functions that are dependent on this lipid messenger. This targeted inhibition allows for the specific investigation of PIP5K1γ's role in various biological contexts.

Quantitative Data

The following table summarizes the key quantitative parameters that define the potency and selectivity of this compound and a related inhibitor, UNC3230.

| Inhibitor | Target | IC50 | Kd | Cellular Activity | Key Findings | References |

| This compound (Compound 30) | PIP5K1C | 0.80 nM | Not Reported | Engaged PIP5K1C in H1-HeLa cells (91% inhibition at 1 µM) | Exhibits low total clearance in mice and high kinase selectivity. | [5][6] |

| UNC3230 | PIP5K1C | ~41 nM | 51 nM | Reduced membrane PIP2 levels by ~45% in DRG neurons at 100 nM. | ATP-competitive inhibitor. Also inhibits PIP4K2C. Shows antinociceptive effects. | [7][8][9] |

Signaling Pathways and Cellular Effects

The inhibition of PIP5K1γ by this compound has significant repercussions on multiple signaling pathways and cellular functions.

Pain Signaling

PIP5K1γ plays a crucial role in pain signaling and sensitization.[9] The enzyme is responsible for generating the pool of PIP2 that regulates the activity of pronociceptive receptors.[9] Inhibition of PIP5K1γ by compounds like UNC3230 has been shown to reduce membrane PIP2 levels in dorsal root ganglia (DRG) neurons, leading to a decrease in lysophosphatidic acid (LPA)-evoked calcium signaling and antinociceptive effects in mouse models of chronic pain.[7][8][9] While specific data for this compound in pain models is emerging, its high potency suggests a strong potential to modulate pain pathways.

Cancer Biology

Emerging evidence implicates PIP5K1γ in cancer progression. The enzyme has been shown to promote tumor growth by facilitating the Warburg effect in colorectal cancer.[7] Furthermore, PIP5K1γ is involved in signaling pathways that are dysregulated in cancer, such as the mTORC1 pathway.[10][11] The development of potent and selective inhibitors like this compound provides a valuable tool to explore the therapeutic potential of targeting PIP5K1γ in various cancers.

Autophagy and Neurodegeneration

PI5P4Kγ has been linked to the regulation of autophagy and has been identified as a potential therapeutic target in neurodegenerative diseases such as Huntington's disease.[4][10][11] Pharmacological inhibition of PI5P4Kγ can lead to an increase in autophagic flux, which may help in clearing aggregated proteins characteristic of these disorders.[10][11]

Experimental Protocols

The following are detailed methodologies for key experiments that are typically used to characterize the mechanism of action of PIP5K1γ inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay is used to determine the IC50 value of an inhibitor against its target kinase.

-

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

-

Protocol:

-

A reaction mixture is prepared containing the kinase (PI5P4Kγ), the substrate (di-C8 PI5P), ATP, and a buffer solution (e.g., 33 mM HEPES pH 7.4, 0.1% CHAPS, 20 mM MgCl2, 16.7 µM EGTA).[11]

-

Serial dilutions of the inhibitor (e.g., this compound) are added to the reaction mixture.

-

The kinase reaction is initiated by the addition of the enzyme and incubated at room temperature for a specified time.

-

The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction that produces a luminescent signal.

-

The luminescence is measured using a plate reader, and the data is analyzed to determine the IC50 value.

-

Cellular Target Engagement Assay (KiNativ™)

This assay is used to confirm that the inhibitor binds to its intended target within a cellular context.

-

Principle: This method uses an ATP probe to covalently label the ATP-binding site of kinases. If the inhibitor binds to the kinase, it will prevent the probe from binding. The amount of probe labeling is then quantified by mass spectrometry.

-

Protocol:

-

Cells (e.g., H1-HeLa or Jurkat) are treated with the inhibitor (e.g., this compound at 1 µM) or a vehicle control.[6]

-

The cells are lysed, and the lysate is treated with the ATP probe.

-

The probe-labeled proteins are enriched and digested into peptides.

-

The peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

-

The percentage of inhibition is calculated by comparing the amount of probe labeling in the inhibitor-treated sample to the vehicle-treated sample.[6]

-

Visualizations

Signaling Pathway of PIP5K1γ and its Inhibition

References

- 1. uniprot.org [uniprot.org]

- 2. uniprot.org [uniprot.org]

- 3. sinobiological.com [sinobiological.com]

- 4. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. The lipid kinase PIP5K1C regulates pain signaling and sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

The Selective PIP5K1C Inhibitor PIP5K1C-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4-phosphate 5-kinase type-1 gamma (PIP5K1C), also known as PIP5K1γ, is a lipid kinase that plays a critical role in cellular signaling. It catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] PI(4,5)P2 is a key second messenger and a precursor for other important signaling molecules like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] PIP5K1C is highly expressed in the brain and dorsal root ganglia (DRG) neurons and has emerged as a promising therapeutic target for chronic pain and certain types of cancer.[2][3]

This technical guide provides an in-depth overview of PIP5K1C-IN-1 (also referred to as Compound 30), a potent and selective inhibitor of PIP5K1C. We will also discuss a related well-characterized selective inhibitor, UNC3230, to provide a broader context for researchers in the field. This document details their mechanism of action, inhibitory activity, selectivity, and the experimental protocols used for their characterization.

Mechanism of Action

This compound and other selective inhibitors like UNC3230 act by targeting the enzymatic activity of PIP5K1C, thereby reducing the cellular levels of PI(4,5)P2.[2] UNC3230 has been shown to be an ATP-competitive inhibitor of PIP5K1C.[4] By blocking the synthesis of PI(4,5)P2, these inhibitors can modulate downstream signaling pathways that are dependent on this crucial lipid second messenger. In the context of pain, this includes the signaling of G protein-coupled receptors (GPCRs) and the sensitization of the TRPV1 channel, both of which are implicated in nociceptive signaling.[1][2] In cancer, PIP5K1C inhibition can affect pathways related to autophagy and lysosomal function, particularly in cells deficient in other PI(4,5)P2 synthesis pathways.[3][5]

Inhibitor Activity and Selectivity

The development of potent and selective inhibitors is crucial for validating PIP5K1C as a therapeutic target and for advancing drug discovery programs. Below is a summary of the in vitro and cellular activities of this compound and UNC3230.

Quantitative Data Summary

| Inhibitor | Target | IC50 | Cellular Inhibition | Notes |

| This compound (Compound 30) | PIP5K1C | 0.80 nM[6] | 91% inhibition at 1 µM in H1-HeLa cells[7] | Exhibits high kinase selectivity and low total clearance in mice.[6][7] |

| UNC3230 | PIP5K1C | ~41 nM[2][8] | Reduces membrane PI(4,5)P2 levels by ~45% at 100 nM in DRG neurons.[8] | Also inhibits PIP4K2C.[2] ATP-competitive inhibitor.[4] |

Table 1: Inhibitory Activity of Selective PIP5K1C Inhibitors

Kinase Selectivity Profile

A critical aspect of a chemical probe or drug candidate is its selectivity against other kinases.

This compound (Compound 30) has been profiled against a large panel of lipid and protein kinases and was found to be highly selective. In a KiNativ cellular kinase profiling assay using Jurkat cell lysates, it showed less than 50% inhibition against other kinases at a concentration of 1 µM.[7] The detailed kinase panel data is available in the supplementary information of the original publication.[7]

UNC3230 was screened against 148 kinases and showed selectivity for PIP5K1C and PIP4K2C.[2] It did not significantly interact with the closely related PIP5K1A at concentrations up to 10 µM.[2][9] The DiscoveRx Selectivity Profile score for UNC3230 was 0.12, indicating high selectivity.[2]

Signaling Pathways and Experimental Workflows

Understanding the signaling context in which PIP5K1C operates is essential for interpreting the effects of its inhibitors. The following diagrams illustrate key pathways and experimental workflows.

References

- 1. Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study identifies potent and selective PIP5K1C inhibitors | BioWorld [bioworld.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. researchgate.net [researchgate.net]

- 7. device.report [device.report]

- 8. manuals.plus [manuals.plus]

- 9. LINCS Kinativ [maayanlab.cloud]

Pip5K1C function in phosphoinositide signaling

An In-depth Technical Guide on the Function of Pip5K1C in Phosphoinositide Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol 4-phosphate 5-kinase type-1 gamma (Pip5K1C) is a critical lipid kinase that plays a central role in cellular signaling by catalyzing the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). This phosphoinositide is a key second messenger and a precursor to other signaling molecules, regulating a vast array of cellular processes including actin cytoskeleton dynamics, membrane trafficking, cell adhesion, and signal transduction. Given its involvement in numerous physiological and pathological states, from synaptic transmission to cancer and chronic pain, Pip5K1C has emerged as a significant subject of research and a promising target for therapeutic intervention. This guide provides a comprehensive overview of Pip5K1C's function, regulation, and involvement in disease, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction to Pip5K1C and Phosphoinositide Signaling

Phosphoinositides (PIs) are minor lipid components of cellular membranes that are central to cell signaling and membrane trafficking. The phosphorylation state of the inositol headgroup of phosphatidylinositol (PtdIns) is dynamically regulated by a suite of kinases and phosphatases, creating a diverse set of signaling molecules.

Pip5K1C is a member of the type I phosphatidylinositol 4-phosphate 5-kinase family, which is responsible for the majority of PI(4,5)P₂ synthesis in cells. The primary function of Pip5K1C is to phosphorylate phosphatidylinositol 4-phosphate (PI(4)P) at the D-5 position of the inositol ring, generating PI(4,5)P₂.[1][2][3][4] This product, PI(4,5)P₂, is a critical signaling hub. It can act directly by recruiting and activating effector proteins at the membrane, or it can be further metabolized by enzymes like phospholipase C (PLC) to generate the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), or by Class I PI3-kinases to produce phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃).[1][2][5]

Core Function, Regulation, and Substrate Specificity

Pip5K1C's activity is tightly controlled to ensure precise spatial and temporal production of PI(4,5)P₂. Its function is modulated by interacting proteins, subcellular localization, and post-translational modifications.

Enzymatic Activity and Regulation: The kinase activity of Pip5K1C is stimulated by interactions with proteins such as talin (TLN1 and TLN2) and the small GTPase ARF6.[1][2] Conversely, phosphorylation by kinases like C-terminal Src kinase (CSK) can disrupt its interaction with other proteins, such as the AP-2 adaptor complex, thereby regulating its role in endocytosis.[2] Phosphorylation on specific residues, such as Tyr-649, is crucial for its targeting to focal adhesions.[2]

Substrate Specificity: Pip5K1C demonstrates specificity for its substrate, PI(4)P. While all three isoforms (α, β, and γ) of PIP5K can discriminate among substrates with different acyl chains, the γ isoform (Pip5K1C) is the most selective.[6] This suggests that Pip5K1C may be responsible for generating specific pools of PI(4,5)P₂ with distinct fatty acid compositions, tailored for particular downstream signaling cascades.[6]

Quantitative Data Presentation

Table 1: Kinetic Properties of Pip5K1C

This table summarizes the Michaelis-Menten constants (Km) for Pip5K1C with different substrates, indicating the concentration at which the enzyme reaches half of its maximum velocity.

| Substrate | Km (µM) | Organism | Source |

| 1-octadecanoyl-2-(5Z,8Z,11Z,14Z)-eicosatetraenoyl-sn-glycero-3-phospho-1D-myo-inositol 4-phosphate | 1.6 | Human | [1][2] |

| 1-octadecanoyl-2-(9Z)-octadecenoyl-sn-glycero-3-phospho-1D-myo-inositol 4-phosphate | 15 | Human | [2] |

| Phosphatidylinositol-4-phosphate (PI(4)P) | 37 | Mouse | [7] |

| ATP | 39 | Mouse | [7] |

Table 2: Key Pip5K1C Interacting Proteins and Their Functional Consequences

Pip5K1C function is heavily dependent on its interaction with various cellular proteins.

| Interacting Protein | Functional Consequence of Interaction | Source |

| Talin (TLN1, TLN2) | Stimulates kinase activity; modulates targeting to focal adhesions. | [1][2][7] |

| ARF6 | Stimulates kinase activity. | [2] |

| AP-2 Complex (AP2B1, AP2M1) | Role in clathrin-mediated endocytosis; interaction disrupted by CSK phosphorylation. | [1][2] |

| C-terminal Src kinase (CSK) | Phosphorylates Pip5K1C, disrupting AP2M1 interaction. | [2][7] |

| E-cadherin (CDH1) | Modulates adherens junction formation and cadherin trafficking. | [1][2] |

| PLCG1 | Interaction is abolished upon EGF stimulation. | [2][7] |

Table 3: Phenotypes of Pip5K1C Knockout (KO) Models

Genetic deletion of Pip5k1c in model organisms has been instrumental in elucidating its physiological roles.

| Model System | Genotype | Phenotype | Source |

| Mouse (Global KO) | Pip5k1c⁻/⁻ | Embryonic/neonatal lethal; impaired mobility and inability to feed. | [8][9][10] |

| Mouse (Heterozygous) | Pip5k1c⁺/⁻ | Viable, fertile; reduced PI(4,5)P₂ in DRG neurons; reduced pain signaling; high-frequency hearing loss. | [10] |

| Mouse (Retina-specific KO) | Six3-Cre; Pip5k1c flox/flox | Progressive rod cell degeneration; reduced ERG b-wave amplitudes. | [9][11] |

| Mouse (MSC-specific KO) | Prx1-Cre; Pip5k1c flox/flox | Develops osteopenia in adulthood due to impaired bone remodeling and reduced osteoblast formation. | [8] |

| Mouse (Chondrocyte-specific KO) | Aggrecan-CreERT2; Pip5k1c flox/flox | Spontaneous osteoarthritis-like lesions in aged mice. | [12] |

Table 4: Small Molecule Inhibitors of Pip5K1C

The development of small molecule inhibitors is crucial for both studying Pip5K1C function and exploring its therapeutic potential.

| Inhibitor | IC₅₀ | Notes | Source |

| UNC3230 | ~41 nM - 120 nM | ATP-competitive; also inhibits PIP4K2C. Reduces pain signaling. | [10][13][14][15] |

| PIP5K1C-IN-1 (Compound 30) | 0.80 nM | Potent and highly selective; low clearance in mice. | [15][16] |

| PIP5K1C-IN-2 (Compound 33) | 5.9 nM | Potent and selective. | [15][16] |

| UNC2828 | 130 nM | Shares thiazole carboxamide core with UNC3230. | [14] |

| UNI418 | 60.1 nM | Dual inhibitor of PIKfyve and Pip5K1C; blocks SARS-CoV-2 entry. | [15] |

Cellular Functions and Signaling Pathways

Pip5K1C is a master regulator of numerous cellular activities through its product, PI(4,5)P₂.

Actin Cytoskeleton, Cell Adhesion, and Migration

PI(4,5)P₂ produced by Pip5K1C is essential for the dynamics of the actin cytoskeleton. It is required for focal adhesion dynamics by modulating the targeting of talin to the plasma membrane, which is a critical step in integrin activation and cell adhesion.[1][4] This function is vital for cell migration, where Pip5K1C is required for the assembly of nascent adhesions at the leading edge and for the retraction of the cell rear.[1][3] It also plays a role in phagocytosis by generating a pool of PI(4,5)P₂ that facilitates Fc-gamma-R clustering and controlled actin remodeling.[1][3][4]

References

- 1. uniprot.org [uniprot.org]

- 2. genecards.org [genecards.org]

- 3. sinobiological.com [sinobiological.com]

- 4. diseases.jensenlab.org [diseases.jensenlab.org]

- 5. researchgate.net [researchgate.net]

- 6. Phosphatidylinositol-4-phosphate 5-Kinase Isoforms Exhibit Acyl Chain Selectivity for Both Substrate and Lipid Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Loss of phosphatidylinositol-4-phosphate 5-kinase type-1 gamma (Pip5k1c) in mesenchymal stem cells leads to osteopenia by impairing bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. The lipid kinase PIP5K1C regulates pain signaling and sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Pip5k1c Loss in Chondrocytes Causes Spontaneous Osteoarthritic Lesions in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Pip5K1C in Orchestrating Actin Cytoskeleton Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (Pip5K1C), a key enzyme in phosphoinositide metabolism, is a critical regulator of actin cytoskeleton dynamics. By catalyzing the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), Pip5K1C orchestrates a multitude of cellular processes reliant on the intricate and dynamic network of actin filaments. This technical guide provides an in-depth exploration of the multifaceted role of Pip5K1C in actin-dependent cellular functions, including the formation and turnover of focal adhesions, cell migration, and membrane trafficking events such as endocytosis and phagocytosis. We present a summary of key quantitative data, detailed experimental protocols for studying Pip5K1C, and visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of this pivotal kinase.

Introduction: Pip5K1C and the Synthesis of a Master Regulator, PIP2

The actin cytoskeleton is a highly dynamic and complex network of protein filaments that is fundamental to a vast array of cellular processes, including cell shape determination, motility, and intracellular transport. The constant remodeling of this network is tightly controlled by a myriad of signaling molecules. Among these, the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) has emerged as a master regulator, directly and indirectly influencing the function of numerous actin-binding proteins.

Pip5K1C is the primary enzyme responsible for the synthesis of the majority of the cellular pool of PIP2 through the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) at the 5-position of the inositol ring.[1][2][3] Its strategic localization and activation at specific subcellular sites ensure the spatiotemporal generation of PIP2, thereby providing precise control over actin-related events.

Quantitative Data on Pip5K1C Function

Understanding the enzymatic activity and cellular impact of Pip5K1C requires quantitative analysis. The following tables summarize key parameters related to Pip5K1C kinetics and its effect on cellular PIP2 levels.

| Parameter | Value | Species | Substrate(s) | Reference(s) |

| Specific Activity | 8,150 nmol/min/mg | Human | PI(4)P, ATP | [4] |

| Km (ATP) | 15 µM | Human | ATP | [5] |

| Km (PI(4)P) | Not explicitly stated in results | - | PI(4)P | - |

| Vmax | Not explicitly stated in results | - | - | - |

Table 1: Kinetic Parameters of Human Pip5K1C.

| Condition | Tissue/Cell Type | Reduction in PIP2 Levels | Reference(s) |

| Pip5k1c+/- (haploinsufficient) mice | Dorsal Root Ganglia (DRG) | ~50% | [6] |

| Pip5k1c-/- (knockout) embryonic mice | Dorsal Root Ganglia (DRG) | ~70% | [6] |

Table 2: Impact of Pip5K1C Depletion on Cellular PIP2 Levels.

Pip5K1C in Key Actin-Dependent Cellular Processes

Focal Adhesion Dynamics

Focal adhesions are large, dynamic protein complexes that mechanically link the intracellular actin cytoskeleton to the extracellular matrix. Pip5K1C plays a crucial role in the formation, maturation, and turnover of these structures. It is recruited to focal adhesions through its interaction with talin, a key scaffolding protein that connects integrins to the actin cytoskeleton.[1][3] This localized synthesis of PIP2 is thought to promote the recruitment and activation of other focal adhesion components, such as vinculin, and to regulate the interaction between talin and integrins.[7]

Cell Migration and Invasion

The dynamic regulation of the actin cytoskeleton is paramount for cell migration. Pip5K1C is intimately involved in this process by controlling the formation of lamellipodia and the establishment of cell polarity.[8] It influences the activity of small Rho GTPases, such as RhoA and Rac1, which are master regulators of actin organization.[7] Pip5K1C-mediated PIP2 production at the leading edge of migrating cells is believed to promote actin polymerization by uncapping actin filaments and activating the Arp2/3 complex through proteins like N-WASP.[9] Conversely, at the trailing edge, Pip5K1C can contribute to RhoA activation, leading to actomyosin contractility and cell retraction.[9]

Endocytosis and Phagocytosis

Pip5K1C is a critical component of the machinery for clathrin-mediated endocytosis and phagocytosis. During endocytosis, Pip5K1C is recruited to the plasma membrane where it generates PIP2, a crucial lipid for the recruitment of adaptor proteins like AP-2 and the subsequent assembly of the clathrin coat.[1][7] In phagocytosis, Pip5K1C and another isoform, Pip5K1A, have distinct roles. Pip5K1C is important for the initial stages involving actin remodeling to allow for receptor clustering, while Pip5K1A is more involved in the subsequent ingestion phase.[10]

Signaling Pathways Involving Pip5K1C

The activity of Pip5K1C is tightly regulated by various signaling pathways, and in turn, its product, PIP2, acts as a signaling hub. The following diagrams illustrate key regulatory and downstream pathways of Pip5K1C.

References

- 1. uniprot.org [uniprot.org]

- 2. PIP5K1C - Wikipedia [en.wikipedia.org]

- 3. genecards.org [genecards.org]

- 4. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 5. researchgate.net [researchgate.net]

- 6. The lipid kinase PIP5K1C regulates pain signaling and sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PIP5K1C protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 8. PIP5K-Ras bistability initiates plasma membrane symmetry breaking to regulate cell polarity and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

- 10. Essential and unique roles of PIP5K-γ and -α in Fcγ receptor-mediated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

Pip5K1C-IN-1: A Technical Whitepaper on its Inhibition of PIP5K1C and Impact on Cellular PIP2 Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Pip5K1C-IN-1 (also known as UNC3230), a selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C). We delve into the mechanism of action of this compound, its quantifiable effects on cellular phosphatidylinositol 4,5-bisphosphate (PIP2) levels, and the downstream consequences on signaling pathways, with a particular focus on nociception. This guide includes detailed summaries of quantitative data, experimental protocols for key assays, and visual representations of the underlying biological processes to support researchers in the fields of signal transduction and drug discovery.

Introduction to PIP5K1C and PIP2

Phosphatidylinositol 4,5-bisphosphate (PIP2) is a crucial phospholipid second messenger primarily located in the inner leaflet of the plasma membrane. It plays a pivotal role in a multitude of cellular processes, including signal transduction, ion channel regulation, endocytosis, and actin cytoskeleton dynamics.[1][2] The synthesis of PIP2 is predominantly catalyzed by a family of enzymes known as Type I Phosphatidylinositol-4-Phosphate 5-Kinases (PIP5K1s). Among these, PIP5K1C (also referred to as PIP5Kγ) is a key isoform responsible for a significant portion of cellular PIP2 production in various tissues, including dorsal root ganglion (DRG) neurons.[3][4]

Given the central role of PIP2 in cellular signaling, the enzymes that regulate its levels, such as PIP5K1C, represent attractive targets for therapeutic intervention in various disease states. One such area of interest is chronic pain, where the hydrolysis of PIP2 by phospholipase C (PLC) downstream of pronociceptive receptor activation is a critical step in nociceptive signaling.[3][4]

This compound (UNC3230): A Selective Inhibitor of PIP5K1C

This compound, identified in a high-throughput screen as UNC3230, is a potent and selective small molecule inhibitor of PIP5K1C.[1][3] Its discovery has provided a valuable pharmacological tool to investigate the physiological and pathological roles of PIP5K1C and the dynamics of PIP2 signaling.

Mechanism of Action

Biochemical assays have demonstrated that this compound acts as an ATP-competitive inhibitor of PIP5K1C. This means that it binds to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of its substrate, phosphatidylinositol 4-phosphate (PIP), and consequently inhibiting the production of PIP2.

Quantitative Data

The inhibitory potency and cellular effects of this compound have been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Method | Reference |

| IC₅₀ | ~41 nM | Microfluidic mobility shift assay | [1] |

| Kᵢ | 23 nM | ATP competition studies | [1] |

| Selectivity | Selective for PIP5K1C and PIP4K2C over other lipid kinases, including PI3Ks. No significant inhibition of PIP5K1A at 10 µM. | Competitive binding assays | [1] |

Table 1: In Vitro Inhibitory Activity of this compound (UNC3230)

| Cell Type | Treatment | Effect on PIP2 Levels | Assay Method | Reference |

| Dorsal Root Ganglion (DRG) Neurons | 100 nM UNC3230 | ~45% reduction in membrane PIP2 | Not specified, likely immunofluorescence or mass spectrometry | [1] |

| Pip5k1c+/- DRG Neurons | Genetic haploinsufficiency | ~50% reduction in PIP2 | Not specified, likely immunofluorescence or mass spectrometry | [3] |

Table 2: Effect of Pip5K1C Inhibition on Cellular PIP2 Levels

Signaling Pathways and Experimental Workflows

The inhibition of PIP5K1C by this compound has profound effects on cellular signaling cascades that are dependent on PIP2 availability. The following diagrams illustrate these pathways and the workflows of key experiments used to study them.

Caption: Nociceptive signaling pathway involving PIP5K1C.

Caption: High-throughput screening workflow for Pip5K1C inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its effects on PIP2 levels.

High-Throughput Screening (HTS) for PIP5K1C Inhibitors

This protocol is adapted from the screen that identified UNC3230.

Objective: To identify small molecule inhibitors of PIP5K1C from a chemical library.

Materials:

-

Recombinant human PIP5K1C

-

Fluorescently-labeled phosphatidylinositol 4-phosphate (PIP) substrate

-

ATP

-

Kinase-focused compound library

-

384-well assay plates

-

Microfluidic mobility shift assay platform

Procedure:

-

Compound Plating: Dispense the kinase-focused compound library into 384-well plates at a final screening concentration (e.g., 10 µM). Include appropriate positive (no enzyme) and negative (DMSO vehicle) controls.

-

Reagent Preparation: Prepare a master mix containing recombinant PIP5K1C, fluorescently-labeled PIP, and ATP in assay buffer.

-

Assay Initiation: Dispense the reagent master mix into the compound-plated 384-well plates to start the enzymatic reaction.

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic conversion of PIP to PIP2.

-

Detection: Stop the reaction and analyze the samples using a microfluidic mobility shift assay. This technique separates the fluorescently-labeled PIP substrate from the fluorescently-labeled PIP2 product based on their different electrophoretic mobilities.

-

Data Analysis: Quantify the amount of product formed in each well. Calculate the percent inhibition for each compound relative to the controls. Compounds exhibiting inhibition above a certain threshold (e.g., > 3 standard deviations from the mean) are considered "hits."

Measurement of Cellular PIP2 Levels

Several methods can be employed to measure changes in cellular PIP2 levels following treatment with this compound.

Objective: To visualize and quantify the relative levels of PIP2 in cultured cells.

Materials:

-

Cultured cells (e.g., DRG neurons) grown on coverslips

-

This compound (UNC3230)

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with saponin or digitonin)

-

Blocking buffer (e.g., PBS with bovine serum albumin and goat serum)

-

Primary antibody against PIP2

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cultured cells with this compound or vehicle control for the desired time.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Gently permeabilize the cells with a mild detergent like saponin or digitonin to allow antibody access to the inner leaflet of the plasma membrane. Avoid harsh detergents like Triton X-100 which can disrupt lipid integrity.

-

Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against PIP2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Mounting and Imaging: Wash the cells, counterstain with DAPI, and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.

-

Quantification: Analyze the fluorescence intensity of the PIP2 staining at the plasma membrane using image analysis software.

Objective: To semi-quantitatively measure the amount of PIP2 in lipid extracts from cells.

Materials:

-

Cultured cells

-

This compound (UNC3230)

-

Lipid extraction reagents (e.g., chloroform, methanol, hydrochloric acid)

-

Nitrocellulose membrane

-

Blocking buffer (e.g., 3% BSA in TBS-T)

-

Primary antibody against PIP2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lipid Extraction: Treat cells with this compound or vehicle. Harvest the cells and perform a lipid extraction to isolate the phosphoinositides.

-

Spotting: Spot serial dilutions of the lipid extracts onto a nitrocellulose membrane. Allow the spots to dry completely.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubations: Incubate the membrane with the primary anti-PIP2 antibody, followed by the HRP-conjugated secondary antibody, with appropriate washing steps in between.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the intensity of the dots and compare the levels of PIP2 between different treatment groups.

Fura-2 AM Calcium Imaging

Objective: To measure changes in intracellular calcium concentration in response to stimuli in cells treated with this compound.

Materials:

-

Cultured cells (e.g., DRG neurons) on coverslips

-

This compound (UNC3230)

-

Fura-2 AM calcium indicator dye

-

Pluronic F-127

-

Extracellular recording solution

-

Stimulants (e.g., ATP, bradykinin, or high potassium solution)

-

Fluorescence imaging system capable of ratiometric imaging

Procedure:

-

Cell Treatment: Incubate cells with this compound or vehicle for the desired duration.

-

Dye Loading: Load the cells with Fura-2 AM (typically 2-5 µM) in the presence of a mild detergent like Pluronic F-127 in extracellular solution for 30-60 minutes at room temperature or 37°C.

-

De-esterification: Wash the cells and allow 15-30 minutes for cellular esterases to cleave the AM ester group, trapping the Fura-2 dye inside the cells.

-

Imaging: Mount the coverslip onto the imaging setup. Excite the cells alternately with 340 nm and 380 nm light and capture the emission at ~510 nm.

-

Data Acquisition: Record a baseline fluorescence ratio (340/380 nm). Apply a stimulant and continue recording the fluorescence ratio to measure changes in intracellular calcium.

-

Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Analyze the change in this ratio upon stimulation to assess the effect of this compound on calcium signaling.

Conclusion

This compound (UNC3230) is a valuable research tool for elucidating the roles of PIP5K1C and PIP2 in cellular physiology and pathophysiology. Its ability to potently and selectively inhibit PIP5K1C, leading to a quantifiable reduction in cellular PIP2 levels, allows for the precise dissection of PIP2-dependent signaling pathways. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this inhibitor in their own experimental systems. The continued study of this compound and similar compounds holds promise for the development of novel therapeutics targeting diseases with dysregulated PIP2 signaling, such as chronic pain.

References

- 1. Scholarly Article or Book Chapter | The Lipid Kinase PIP5K1C Regulates Pain Signaling and Sensitization | ID: j098zj92f | Carolina Digital Repository [cdr.lib.unc.edu]

- 2. Immunofluorescence staining of phosphoinositides in primary mouse hippocampal neurons in dissociated culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunofluorescence staining of phosphoinositides in primary mouse hippocampal neurons in dissociated culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The lipid kinase PIP5K1C regulates pain signaling and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Pip5K1C in Neuronal Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phosphatidylinositol 4-phosphate 5-kinase type-1 gamma (Pip5K1C), a key enzyme in phosphoinositide metabolism, is emerging as a critical regulator of a wide array of neuronal functions. Its primary role is the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a versatile signaling lipid that governs processes from synaptic transmission and cytoskeletal dynamics to pain perception. Dysregulation of Pip5K1C signaling is implicated in severe neurological disorders, highlighting its potential as a therapeutic target. This technical guide provides an in-depth overview of Pip5K1C signaling in the nervous system, presenting key quantitative data, detailed experimental protocols, and visual representations of its complex signaling pathways.

Core Signaling and Function

Pip5K1C catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) to generate PI(4,5)P2 at the plasma membrane.[1] This lipid product is not merely a precursor for other second messengers like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) but also directly interacts with and modulates the activity of numerous proteins.[2] In the nervous system, Pip5K1C is the predominant PI(4,5)P2-synthesizing enzyme at the synapse, underscoring its importance in neuronal communication.[3]

Key neuronal processes regulated by Pip5K1C-generated PI(4,5)P2 include:

-

Synaptic Vesicle Trafficking: PI(4,5)P2 is essential for multiple stages of the synaptic vesicle cycle, including endocytosis and exocytosis.[1][2] It plays a role in the recruitment of clathrin and the adaptor protein complex 2 (AP-2) to the presynaptic membrane, which is necessary for the formation of clathrin-coated pits during endocytosis.[1][4] Studies in Pip5k1c knockout mice have revealed impaired synaptic vesicle endocytosis and recycling.[5]

-

Actin Cytoskeleton Dynamics: Pip5K1C-mediated PI(4,5)P2 synthesis influences the organization of the actin cytoskeleton, a process crucial for neurite outgrowth, axon guidance, and structural plasticity of synapses.[6][7]

-

Ion Channel and Receptor Regulation: The activity of various ion channels and neurotransmitter receptors is modulated by plasma membrane PI(4,5)P2 levels, impacting neuronal excitability and signaling.[2]

-

Pain Signaling: Pip5K1C is highly expressed in dorsal root ganglia (DRG) neurons and is a key regulator of nociceptive signaling.[8][9] It generates the PI(4,5)P2 pool that is hydrolyzed downstream of pronociceptive G protein-coupled receptors (GPCRs) and sensitizes the TRPV1 channel, a key player in heat and pain sensation.[8][10]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Pip5K1C in neuronal contexts.

| Model System | Genotype/Condition | Tissue/Cell Type | Change in PI(4,5)P2 Levels | Key Phenotype | Reference |

| Mouse | Pip5k1c-/- | Brain | ~50% reduction | Embryonically lethal, impaired synaptic transmission | [11][12] |

| Mouse | Pip5k1c+/- | DRG Neurons | ~50% reduction | Reduced pronociceptive receptor signaling and TRPV1 sensitization | [8] |

| Mouse | Pip5k1c+/- | Brain | No significant change | Normal neurological function in a broad test battery | [8] |

| Cultured DRG Neurons | UNC3230 (Pip5K1C inhibitor) treatment | DRG Neurons | Lowered | Attenuated hypersensitivity | [8][9] |

| Enzyme/Assay | Parameter | Value | Conditions | Reference |

| Recombinant human PIP5K1C | ATP Km | 15 µM | Microfluidic mobility shift assay | [13] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key Pip5K1C signaling pathways and experimental workflows.

Caption: Core Pip5K1C signaling pathway in neurons.

Caption: Role of Pip5K1C in synaptic vesicle cycling.

References

- 1. uniprot.org [uniprot.org]

- 2. Phosphoinositides: Regulators of Nervous System Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PIP5K1C - Wikipedia [en.wikipedia.org]

- 5. The expanding spectrum of neurological disorders of phosphoinositide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Pip5k1c phosphatidylinositol-4-phosphate 5-kinase, type 1 gamma [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. The lipid kinase PIP5K1C regulates pain signaling and sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The lipid kinase PIP5K1C regulates pain signaling and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Conditional deletion of Pip5k1c in sensory ganglia and effects on nociception and inflammatory sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of a high-throughput screening assay to identify inhibitors of the lipid kinase PIP5K1C - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Pip5K1C in Orchestrating Vesicle Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol 4-phosphate 5-kinase type-1 gamma (Pip5K1C) is a critical enzyme in cellular signaling, primarily responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key lipid second messenger. This technical guide provides an in-depth exploration of the multifaceted role of Pip5K1C in vesicle trafficking, a fundamental process for cellular communication, nutrient uptake, and homeostasis. We will delve into the molecular mechanisms by which Pip5K1C regulates both endocytosis and exocytosis, its interplay with the actin cytoskeleton, and its key protein interactions. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.

Introduction: Pip5K1C as a Master Regulator of PIP2 Synthesis

Pip5K1C, also known as PIP5Kγ, is a member of the type I phosphatidylinositol 4-phosphate 5-kinase family. Its primary function is to catalyze the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to generate phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2] PIP2 is a versatile signaling molecule concentrated at the plasma membrane, where it orchestrates a multitude of cellular events, including signal transduction, actin cytoskeleton dynamics, and, most pertinently to this guide, the intricate process of vesicle trafficking.[1][2][3] Disruptions in Pip5K1C function and PIP2 levels have been implicated in various pathological conditions, highlighting its potential as a therapeutic target.

Quantitative Data on Pip5K1C Activity

Understanding the enzymatic activity of Pip5K1C is fundamental to appreciating its cellular function. The following tables summarize key quantitative parameters related to its kinase activity.

| Substrate | Michaelis Constant (Km) | Reference |

| 1-octadecanoyl-2-(5Z,8Z,11Z,14Z)-eicosatetraenoyl-sn-glycero-3-phospho-1D-myo-inositol 4-phosphate | 1.6 µM | [1][2] |

| 1-octadecanoyl-2-(9Z)-octadecenoyl-sn-glycero-3-phospho-1D-myo-inositol 4-phosphate | 15 µM | [1][2] |

| Phosphatidylinositol-4-phosphate (PtdIns4P) | 37 µM | [3] |

| ATP | 39 µM | [3] |

| Parameter | Value | Reference |

| Specific Activity | 8,150 nmol/min/mg | [4] |

Pip5K1C in Endocytosis: Focusing on Clathrin-Mediated Endocytosis

Pip5K1C plays a pivotal role in the initiation and regulation of clathrin-mediated endocytosis (CME), the primary mechanism for the internalization of receptors, nutrients, and other macromolecules from the cell surface.

The Pip5K1C-AP-2 Interaction

A cornerstone of Pip5K1C's function in CME is its direct interaction with the adaptor protein complex 2 (AP-2).[1][2] AP-2 is a key component of the endocytic machinery, responsible for recognizing cargo and recruiting clathrin to the plasma membrane. The interaction between Pip5K1C and the AP-2 complex is mutually beneficial; Pip5K1C-generated PIP2 helps recruit AP-2 to the membrane, while the interaction with AP-2, in turn, stimulates Pip5K1C's kinase activity.[5] This creates a positive feedback loop that promotes the assembly of clathrin-coated pits at the synapse.[1][2]

Pip5K1C in Clathrin-Mediated Endocytosis.

Pip5K1C in Exocytosis: Regulating Vesicle Fusion

Pip5K1C is also a key player in exocytosis, the process by which cells release molecules, such as neurotransmitters and hormones, to the extracellular environment. Its role is particularly prominent in regulated exocytosis, where vesicles are docked at the plasma membrane and await a specific signal to fuse and release their contents.

The Arf6-Pip5K1C Axis in Vesicle Tethering

The small GTPase ADP-ribosylation factor 6 (Arf6) is a critical regulator of membrane trafficking and actin dynamics at the plasma membrane. Activated, GTP-bound Arf6 recruits Pip5K1C to specific sites on the plasma membrane.[6][7] This localized synthesis of PIP2 is essential for the recruitment of the exocyst complex, a multi-protein tethering complex that mediates the initial contact between a secretory vesicle and the plasma membrane, paving the way for SNARE-mediated fusion.[6][8] The interaction between Arf6 and Pip5K1C is GTP-dependent, ensuring that PIP2 production and subsequent exocyst recruitment occur only when and where needed.[6]

The Arf6-Pip5K1C pathway in exocytosis.

Interplay with the Actin Cytoskeleton

The actin cytoskeleton provides the structural framework and mechanical force for many cellular processes, including vesicle trafficking. Pip5K1C, through its product PIP2, is a potent regulator of actin dynamics. PIP2 can directly interact with and modulate the activity of numerous actin-binding proteins, thereby influencing actin polymerization, depolymerization, and network organization. This regulation is crucial for both endocytic and exocytic events, where controlled actin remodeling is required for vesicle budding, movement, and fusion. For instance, in phagocytosis, a specialized form of endocytosis, Pip5K1C and its paralog Pip5K1A regulate distinct steps of actin remodeling.[2][3]

Experimental Protocols

In Vitro Pip5K1C Kinase Assay

This protocol is adapted from commercially available kits and published methodologies.[4]

Materials:

-

Recombinant active Pip5K1C

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

PI(4)P substrate (e.g., as a component of phosphoinositide:phosphatidylserine (PI:PS) vesicles)

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

-

ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper for radiolabeling

-

96-well plates

-

Plate reader for luminescence or scintillation counter

Procedure:

-

Prepare Kinase Reaction: In a 96-well plate, prepare a master mix containing Kinase Assay Buffer, PI(4)P substrate, and recombinant Pip5K1C.

-

Initiate Reaction: Add ATP to each well to a final concentration of 100 µM to start the reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Terminate Reaction (ADP-Glo™): Add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Develop Signal (ADP-Glo™): Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

-

Measure Signal: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

-

Data Analysis: Calculate the specific activity of the enzyme (nmol of phosphate incorporated per minute per mg of enzyme).

Co-Immunoprecipitation of Pip5K1C and Interacting Partners (e.g., AP-2)

This protocol provides a general framework for co-immunoprecipitation.[9]

Materials:

-

Cells expressing tagged Pip5K1C and/or the interacting protein

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors)

-

Antibody against Pip5K1C or the tag

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Western blotting reagents

Procedure:

-

Cell Lysis: Lyse the cells in ice-cold Lysis Buffer.

-

Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture Immune Complexes: Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash them several times with Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by resuspending them in Elution Buffer and heating at 95°C for 5 minutes.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Pip5K1C and the suspected interacting protein.

Co-Immunoprecipitation Workflow.

Conclusion and Future Directions

Pip5K1C has emerged as a central hub in the regulation of vesicle trafficking, influencing both the uptake and release of cellular materials through its precise control of PIP2 synthesis. Its intricate interactions with key components of the endocytic and exocytic machinery, as well as the actin cytoskeleton, underscore its importance in maintaining cellular function. For drug development professionals, the critical role of Pip5K1C in these fundamental processes makes it an attractive target for therapeutic intervention in diseases characterized by aberrant vesicle trafficking, such as neurodegenerative disorders and cancer. Future research should focus on elucidating the isoform-specific roles of Pip5K1C, identifying novel interacting partners, and developing potent and selective inhibitors to further probe its function and therapeutic potential. The continued development of advanced imaging techniques will undoubtedly provide deeper insights into the spatiotemporal dynamics of Pip5K1C and its product, PIP2, in the complex dance of vesicle trafficking.

References

- 1. genecards.org [genecards.org]

- 2. uniprot.org [uniprot.org]

- 3. uniprot.org [uniprot.org]

- 4. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 5. Protein-protein interactions [uniklinikum-jena.de]

- 6. A mechanism for exocyst-mediated tethering via Arf6 and PIP5K1C-driven phosphoinositide conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A mechanism for exocyst-mediated tethering via Arf6 and PIP5K1C-driven phosphoinositide conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

Investigating the Physiological Role of Pip5K1C with Inhibitors: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (Pip5K1C) is a critical lipid kinase that catalyzes the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key second messenger involved in a myriad of cellular processes. Dysregulation of Pip5K1C activity has been implicated in various pathological conditions, including cancer, chronic pain, and inflammatory disorders, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the physiological role of Pip5K1C, with a focus on the utilization of chemical inhibitors to dissect its function. We present detailed experimental protocols for key assays, quantitative data on inhibitor potency, and visual representations of associated signaling pathways to facilitate further research and drug discovery efforts in this domain.

Introduction: The Physiological Significance of Pip5K1C

Pip5K1C, also known as PIP5Kγ, is a member of the type I phosphatidylinositol-4-phosphate 5-kinase family. Its primary function is the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) to generate PIP2.[1] This seemingly simple reaction has profound implications for cellular physiology, as PIP2 is a pivotal signaling molecule and a substrate for the generation of other second messengers like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) by phospholipase C (PLC), and phosphatidylinositol 3,4,5-trisphosphate (PIP3) by phosphoinositide 3-kinase (PI3K).[2][3]

Pip5K1C is involved in a diverse array of cellular functions, including:

-

Signal Transduction: As a precursor to IP3, DAG, and PIP3, PIP2 produced by Pip5K1C is integral to numerous signaling cascades that govern cell growth, proliferation, and survival.[2][3]

-

Vesicle Trafficking: Pip5K1C plays a role in endocytosis and exocytosis, including clathrin-mediated endocytosis at synapses.[2][4]

-

Actin Cytoskeleton Dynamics: It is involved in the RAC1-dependent reorganization of actin filaments, impacting cell motility and adhesion.[4]

-

Cell Adhesion and Migration: Pip5K1C is crucial for focal adhesion dynamics by modulating the targeting of talin to the plasma membrane and its interaction with integrins.[2][4]

Given its central role in these fundamental processes, it is not surprising that aberrant Pip5K1C activity is linked to various diseases. For instance, altered expression or activity of Pip5K1C has been associated with cancer progression and metastasis, the sensitization of neurons in chronic pain, and the regulation of inflammatory responses.[5][6][7]

Small Molecule Inhibitors of Pip5K1C

The development of selective small molecule inhibitors has been instrumental in elucidating the specific functions of Pip5K1C. One of the most well-characterized inhibitors is UNC3230.

Quantitative Data for Pip5K1C Inhibitors

The following table summarizes the key quantitative data for UNC3230 and another identified inhibitor, UNC2828.

| Inhibitor | Target(s) | IC50 (nM) | Ki (nM) | Mode of Inhibition | Reference(s) |

| UNC3230 | Pip5K1C, PIP4K2C | ~41 (reproducible value) 120 (initial screen) | 23 | ATP-competitive | [1][8][9][10] |

| UNC2828 | Pip5K1C | 130 | Not Reported | Not Reported | [1][10] |

Note: The IC50 for UNC3230 was initially reported as 120 nM from a high-throughput screen, with a more reproducible value of ~41 nM determined upon further optimization and testing.[1][9]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Pip5K1C Signaling Pathway

Caption: Pip5K1C phosphorylates PI4P to produce PIP2, a key signaling lipid.

Experimental Workflow: Inhibitor Screening

Caption: Workflow for identifying and characterizing Pip5K1C inhibitors.

Detailed Experimental Protocols

Microfluidic Mobility Shift Assay for Pip5K1C Inhibition

This high-throughput assay is designed to identify inhibitors of Pip5K1C by measuring the conversion of a fluorescently labeled substrate to its phosphorylated product.[1][11]

Materials:

-

N-terminal His6-tagged full-length recombinant human Pip5K1C

-

Fluorescently labeled phosphatidylinositol 4-phosphate (PI(4)P) substrate

-

ATP

-

Assay Buffer (e.g., containing 0.01% BSA, 1 mM DTT, protease and phosphatase inhibitors)

-

DMSO for compound dilution

-

Microfluidic mobility shift assay platform (e.g., PerkinElmer LabChip EZ Reader)

Procedure:

-

Compound Preparation: Prepare a 10-point dose-response curve for each test compound by serial dilution in DMSO.

-

Enzyme and Substrate Preparation:

-

Dilute recombinant Pip5K1C to a final concentration of 3 nM in assay buffer.

-

Prepare a substrate solution containing 1 µM fluorescently labeled PI(4)P and 15 µM ATP in assay buffer.

-

-

Assay Reaction:

-

In a 384-well plate, add the test compounds at various concentrations.

-

Add the Pip5K1C enzyme solution to each well and incubate for 20 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding the substrate solution to each well.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

-

-

Detection:

-

Stop the reaction (specific method will depend on the platform).

-

Analyze the reaction mixture using a microfluidic mobility shift assay platform. The instrument separates the fluorescently labeled substrate and product based on their different electrophoretic mobilities.

-

-

Data Analysis:

-

Quantify the amount of product formed by measuring the fluorescence intensity of the product peak relative to the sum of the substrate and product peaks.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a suitable model.

-

Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons

This protocol is used to assess the effect of Pip5K1C inhibition on neuronal signaling, specifically on changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli.[2][12][13]

Materials:

-

Primary DRG neuron cultures

-

Fura-2 AM or other suitable calcium indicator dye

-

Pluronic F-127

-

External recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES, pH 7.3)

-

Agonists to stimulate DRG neurons (e.g., capsaicin, LPA)

-

Pip5K1C inhibitor (e.g., UNC3230)

-

Fluorescence microscopy imaging system with appropriate filters for the chosen dye.

Procedure:

-

Cell Loading:

-

Incubate cultured DRG neurons with 3-5 µM Fura-2 AM and 0.02% Pluronic F-127 in external solution for 30-60 minutes at 37°C.

-

Wash the cells with fresh external solution to remove excess dye.

-

-

Inhibitor Treatment:

-

Incubate the cells with the Pip5K1C inhibitor (e.g., 100 nM UNC3230) or vehicle (DMSO) for a predetermined time (e.g., 15-30 minutes) prior to imaging.

-

-

Imaging:

-

Mount the culture dish on the stage of the fluorescence microscope.

-

Continuously perfuse the cells with external solution.

-

Acquire baseline fluorescence images at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm).

-

Apply the agonist (e.g., 1 µM capsaicin) via the perfusion system and continue to acquire images.

-

At the end of the experiment, apply a high concentration of KCl (e.g., 50 mM) to depolarize the neurons and confirm their viability.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities at the two excitation wavelengths (F340/F380 for Fura-2) for each cell over time.

-

The change in this ratio is proportional to the change in [Ca2+]i.

-

Quantify the peak response to the agonist in both inhibitor-treated and vehicle-treated cells to determine the effect of Pip5K1C inhibition.

-

In Vivo Inflammatory Pain Models

These models are used to evaluate the analgesic efficacy of Pip5K1C inhibitors in a physiologically relevant context of inflammatory pain.[14][15][16]

Materials:

-

Rodents (mice or rats)

-

Inflammatory agents: Carrageenan or Complete Freund's Adjuvant (CFA)

-

Pip5K1C inhibitor (e.g., UNC3230) and vehicle

-

Equipment for behavioral testing (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)

-

Syringes for intraplantar or intrathecal injections

Procedure:

-

Induction of Inflammation:

-

Carrageenan Model (Acute Inflammation): Inject a 1-3% solution of carrageenan in saline subcutaneously into the plantar surface of one hind paw.

-

CFA Model (Chronic Inflammation): Inject CFA into the plantar surface of one hind paw.

-

-

Drug Administration:

-

Administer the Pip5K1C inhibitor or vehicle via the desired route (e.g., intrathecal, intraperitoneal, or local intraplantar injection) at a specific time point relative to the induction of inflammation (either prophylactically or therapeutically).

-

-

Behavioral Testing:

-

Mechanical Allodynia: Measure the paw withdrawal threshold to stimulation with calibrated von Frey filaments applied to the plantar surface of the inflamed and contralateral paws.

-

Thermal Hyperalgesia: Measure the paw withdrawal latency to a noxious thermal stimulus (e.g., radiant heat) applied to the plantar surface of the paws.

-

Conduct behavioral testing at baseline (before inflammation) and at multiple time points after the induction of inflammation and drug administration.

-

-

Data Analysis:

-

Compare the paw withdrawal thresholds or latencies between the inhibitor-treated and vehicle-treated groups at each time point.

-

A significant increase in withdrawal threshold or latency in the inhibitor-treated group indicates an analgesic effect.

-

Conclusion

Pip5K1C is a multifaceted lipid kinase with a crucial role in cellular signaling and physiology. The availability of potent and selective inhibitors like UNC3230 has provided invaluable tools to probe its function in both normal and pathological states. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate the physiological roles of Pip5K1C and to advance the development of novel therapeutics targeting this important enzyme. Future work should focus on the development of even more selective inhibitors and their evaluation in a broader range of disease models to fully realize the therapeutic potential of targeting Pip5K1C.

References

- 1. Development of a high-throughput screening assay to identify inhibitors of the lipid kinase PIP5K1C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2.7. Calcium imaging in acutely dissociated dorsal root ganglion neurons [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. PIP5K1C | Abcam [abcam.com]

- 5. In Vivo Calcium Imaging of Dorsal Root Ganglia Neurons' Response to Somatic and Visceral Stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Video: In Vivo Calcium Imaging of Dorsal Root Ganglia Neurons' Response to Somatic and Visceral Stimuli [jove.com]

- 7. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The lipid kinase PIP5K1C regulates pain signaling and sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of a High-Throughput Screening Assay to Identify Inhibitors of the Lipid Kinase PIP5K1C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Calcium imaging in human dorsal root ganglia neurons [protocols.io]

- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]

- 16. Unilateral carrageenan injection into muscle or joint induces chronic bilateral hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PIP5K1C Isoforms and Inhibitor Specificity

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C), its isoforms, its central role in cellular signaling, and the specificity of inhibitors developed to target this enzyme. It includes quantitative data on inhibitor potency, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction: The Role of PIP5K1C in Cellular Signaling

Phosphatidylinositol-4-phosphate 5-kinase type-1 gamma (PIP5K1C, also known as PIP5Kγ) is a crucial lipid kinase that catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to generate phosphatidylinositol 4,5-bisphosphate (PIP2).[1] PIP2 is a key lipid second messenger localized primarily in the inner leaflet of the plasma membrane. It governs a multitude of fundamental cellular processes, including signal transduction, actin cytoskeleton dynamics, vesicle trafficking, endocytosis, and cell adhesion.[1][2]

The versatility of PIP2 stems from its dual function: it can directly interact with and modulate the activity of various proteins, or it can serve as a precursor for other critical second messengers. For instance, phospholipase C (PLC) hydrolyzes PIP2 to produce inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), while Class I phosphoinositide 3-kinases (PI3Ks) phosphorylate PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][3]

The PIP5K1C gene gives rise to multiple protein isoforms through alternative splicing.[4][5] These isoforms, such as the well-studied PIP5K1C-1 (90 kDa) and PIP5K1C-2, may exhibit distinct subcellular localizations and functions, adding a layer of complexity to the regulation of PIP2 signaling.[1][6] For example, isoform 2 has been detected in the cytoplasm, nucleus, and at adherens junctions, while isoform 3 is associated with intracellular vesicle-like structures.[1] Given its significant role in both normal physiology and disease states like chronic pain and cancer, PIP5K1C has emerged as an important therapeutic target.[7][8][9]

PIP5K1C Signaling Pathways

PIP5K1C is a central node in phosphoinositide signaling. Its primary function is the synthesis of PIP2, which lies at a critical branch point for multiple downstream pathways.

-

GPCR and PLC Signaling: Many G-protein coupled receptors (GPCRs) activate PLC, which cleaves PIP2 into IP3 and DAG. IP3 triggers calcium release from intracellular stores, while DAG activates protein kinase C (PKC), collectively modulating a wide array of cellular responses.[7]

-

PI3K/AKT Pathway: PIP2 is the substrate for PI3K, which generates PIP3. PIP3 recruits and activates downstream effectors like AKT, a central kinase in a pathway that promotes cell growth, proliferation, and survival.[10]

-

Actin Cytoskeleton and Cell Motility: PIP2 directly interacts with numerous actin-binding proteins to regulate actin polymerization and depolymerization. This function is vital for processes such as cell migration, focal adhesion dynamics, and phagocytosis.[1][10]

-

Endocytosis: PIP5K1C is required for clathrin-mediated endocytosis, playing a role in the assembly of clathrin-coated pits at the synapse.[1]

Below is a diagram illustrating the central role of PIP5K1C in the phosphoinositide signaling cascade.

Caption: PIP5K1C Signaling Cascade.

Inhibitor Specificity and Quantitative Data